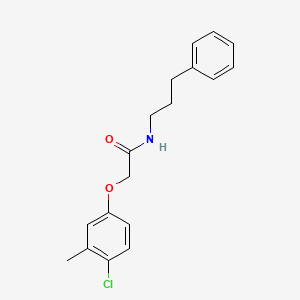![molecular formula C17H26N2O3S B4705755 N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705755.png)
N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Overview
Description
N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as SMM-189, is a small molecule inhibitor that has been shown to inhibit the activity of a protein called soluble epoxide hydrolase (sEH). SMM-189 has been the subject of significant scientific research due to its potential therapeutic applications in a variety of diseases.
Mechanism of Action
N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide works by inhibiting the activity of sEH, an enzyme that is involved in the metabolism of fatty acids. By inhibiting sEH, this compound increases the levels of certain fatty acids in the body, which can have a range of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, improve insulin sensitivity, and reduce blood pressure. This compound has also been shown to have anti-cancer effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide in lab experiments is that it is a highly specific inhibitor of sEH, which can help researchers to better understand the role of sEH in various diseases. However, one limitation of using this compound is that it is a small molecule inhibitor, which can make it difficult to deliver to specific tissues or organs in the body.
Future Directions
There are many potential future directions for research on N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide. One area of interest is the development of new and more efficient synthesis methods for this compound. Another area of interest is the development of new formulations of this compound that can be more easily delivered to specific tissues or organs in the body. Additionally, there is ongoing research into the potential therapeutic applications of this compound in a variety of diseases, including cardiovascular disease, diabetes, and cancer.
Scientific Research Applications
N-isopropyl-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound has anti-inflammatory, anti-fibrotic, and anti-hypertensive effects. This compound has also been shown to have potential applications in the treatment of cardiovascular disease, diabetes, and cancer.
properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfonyl]-N-propan-2-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13(2)18-17(20)15-8-10-19(11-9-15)23(21,22)12-16-7-5-4-6-14(16)3/h4-7,13,15H,8-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBPCAQWOLVVDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4705675.png)
![N-(3-chloro-4-methoxyphenyl)-4-[2-(cyclohexylamino)-2-oxoethoxy]benzamide](/img/structure/B4705678.png)
![[(2-{[4-(difluoromethoxy)-2-methylphenyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4705687.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-(4-chlorophenyl)cyclopropanecarboxamide](/img/structure/B4705695.png)
![3-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4705702.png)
![7-butyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4705704.png)
![3-[(acetyloxy)methyl]-7-{[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4705708.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4705715.png)

![4-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2-(3-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4705724.png)

![N-cyclopentyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4705763.png)
![4-tert-butyl-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4705768.png)
![2-[(5-cyclopentyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B4705770.png)